Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
CAS No.:
Cat. No.: VC13817695
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O3 |
|---|---|
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate |
| Standard InChI | InChI=1S/C7H10O3/c1-9-6(8)7-2-5(3-7)10-4-7/h5H,2-4H2,1H3 |
| Standard InChI Key | QDCAGTNDSQFPNX-UHFFFAOYSA-N |
| SMILES | COC(=O)C12CC(C1)OC2 |
| Canonical SMILES | COC(=O)C12CC(C1)OC2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s bicyclo[2.1.1]hexane skeleton consists of two fused cyclopropane rings sharing a common bridgehead carbon. The 2-oxa designation indicates an oxygen atom replacing a carbon at position 2, forming an epoxide ring, while the 4-carboxylate group introduces a methyl ester at position 4 . The SMILES notation and InChIKey GQRHKAYBOYJXEJ-UHFFFAOYSA-N confirm the spatial arrangement of atoms .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 142.15 g/mol | |
| SMILES | CC12CC(C1)(CO2)C(=O)OCH3 | |
| CAS Registry | 2113569-16-5 |
The strain inherent in the bicyclo[2.1.1]hexane system contributes to its reactivity, particularly at the epoxide and ester functionalities.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves cyclopropanation and epoxidation steps. A reported method from the literature involves the cycloaddition of bicyclo[1.1.0]butanes with electrophiles, leveraging strain-release strategies to construct the bicyclic framework . For example, the reaction of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate with epoxidizing agents like meta-chloroperbenzoic acid (m-CPBA) yields epoxidized derivatives .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclopropanation | PhMgBr, THF, 0°C → rt | 46–58 | |
| Epoxidation | m-CPBA, CH2Cl2, rt | 60–75 | |
| Esterification | HCl, toluene, reflux | 85–90 |
Industrial production optimizes these steps for scalability, employing continuous-flow reactors to manage exothermic epoxidation reactions .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under inert atmospheres but is prone to hydrolysis in aqueous acidic or basic conditions due to the ester and epoxide groups. Solubility data from supplier specifications indicate high solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), with limited solubility in water (<0.1 g/L at 25°C) .
Table 3: Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Melting point | Not reported | – |
| Boiling point | Estimated 220–240°C (760 mmHg) | |
| LogP (octanol-water) | 1.2 (predicted) | |
| Refractive index | 1.478 (predicted) |
Chemical Reactivity and Functionalization
Epoxide Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack, enabling diversification. For instance, reaction with amines produces β-amino alcohols, while hydrolysis under acidic conditions yields diols.
Ester Hydrolysis and Derivatization
The methyl ester is susceptible to saponification, generating the corresponding carboxylic acid (2-oxabicyclo[2.1.1]hexane-4-carboxylic acid), which serves as a precursor for amides and anhydrides .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure mimics bioactive motifs found in natural products, making it a valuable intermediate in drug discovery. For example, derivatives have been explored as protease inhibitors and antimicrobial agents .
Materials Science
Its strain energy and functional groups enable incorporation into polymers with tailored thermal and mechanical properties. Epoxide-containing monomers derived from this compound enhance crosslinking density in epoxy resins .
| Supplier | Location | Purity (%) | Price (USD/g) |
|---|---|---|---|
| PharmaBlock Sciences (Nanjing) | China | 98 | 120 |
| Lianhe Aigen Pharmatech | China | 95 | 95 |
| Aladdin Scientific | United States | 99 | 150 |
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